(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate
Overview
Description
(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four hydroxyl groups and a methanesulfonate group attached to an octadecane backbone. Its stereochemistry is defined by the (2R,3R,4R) configuration, indicating the specific spatial arrangement of the hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate typically involves the selective functionalization of an octadecane precursor. One common method includes the following steps:
Hydroxylation: The introduction of hydroxyl groups at specific positions on the octadecane chain. This can be achieved through catalytic oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Methanesulfonation: The conversion of one of the hydroxyl groups to a methanesulfonate group. This step often involves the reaction of the hydroxyl group with methanesulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation and methanesulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium iodide in acetone, ammonia in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of alkyl halides or amines.
Scientific Research Applications
(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and methanesulfonate group can form hydrogen bonds and ionic interactions with these targets, modulating their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R)-1,2,3,4-Tricosanetetrol 2-Methanesulfonate: Similar structure with a longer carbon chain.
(2R,3R,4R)-1,2,3,4-Octadecene-1,2,3,4-Tetrol 2-Methanesulfonate: Similar structure with a double bond in the carbon chain.
Uniqueness
(2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate is unique due to its specific stereochemistry and the presence of both hydroxyl and methanesulfonate groups
Properties
IUPAC Name |
[(2R,3R,4R)-1,3,4-trihydroxyoctadecan-2-yl] methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(21)19(22)18(16-20)25-26(2,23)24/h17-22H,3-16H2,1-2H3/t17-,18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUHNEUPBLNWLP-GUDVDZBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)OS(=O)(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@@H](CO)OS(=O)(=O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453663 | |
Record name | (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160280-65-9 | |
Record name | (2R,3R,4R)-1,2,3,4-Octadecanetetrol 2-Methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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